1-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)-3-(2-methoxyethyl)urea
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Description
1-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)-3-(2-methoxyethyl)urea is a useful research compound. Its molecular formula is C18H25N5O2 and its molecular weight is 343.431. The purity is usually 95%.
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Scientific Research Applications
Conformational Studies and Molecular Interactions
Conformational isomers of pyrid-2-yl ureas, which are structurally related to the compound , have been studied to understand intramolecular hydrogen bonding and their interaction with cytosine. These studies provide insights into the molecular behavior that could be relevant for the design of bioactive compounds and for understanding the fundamental chemistry of urea derivatives in biological systems (Chia-Hui Chien et al., 2004).
Synthetic Chemistry and Medicinal Applications
Research on the synthesis of new substituted indoles and their biological activities showcases the potential medicinal applications of urea derivatives. These findings can contribute to the development of new pharmacological agents, highlighting the significance of urea-based compounds in drug discovery (O. Hishmat et al., 1992).
Development of New Synthetic Methodologies
Efficient synthetic methodologies for pyrazolopyrimidines from 1H-pyrazol-5-yl-N,N-dimethylformamidines with cyanamide have been developed, underlining the versatility of urea derivatives in facilitating the synthesis of complex heterocyclic compounds. This research is crucial for the expansion of synthetic chemistry toolkits (Shuo‐En Tsai et al., 2018).
Gelation Properties and Material Science
The gelation properties of urea derivatives, as influenced by anion identity, provide a unique avenue for tuning the physical properties of low molecular weight hydrogelators. This application is pertinent in material science for designing new materials with specific mechanical and morphological characteristics (G. Lloyd & J. Steed, 2011).
Molecular Electronics and Photophysics
Organometallic complexes featuring benzimidazolyl-pyrazolopyridines, akin to the structural motifs in the compound of interest, have been explored for their potential in anticancer therapy and as cyclin-dependent kinase inhibitors. This research highlights the interdisciplinary applications of such compounds, spanning from medicinal chemistry to materials science (I. Stepanenko et al., 2011).
Properties
IUPAC Name |
1-[(1-cyclopentyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-3-(2-methoxyethyl)urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O2/c1-25-11-10-20-18(24)21-13-15-12-17(14-6-8-19-9-7-14)23(22-15)16-4-2-3-5-16/h6-9,12,16H,2-5,10-11,13H2,1H3,(H2,20,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJFSYLHMVCLEQP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NCC1=NN(C(=C1)C2=CC=NC=C2)C3CCCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.